molecular formula C56H109NO14 B1258821 1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine

1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine

Cat. No. B1258821
M. Wt: 1020.5 g/mol
InChI Key: QGNQKNUFWVVKJF-ZRFVMKQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine is a glycophytoceramide having an alpha-D-Gal-(1->2)alpha-DGal glycosyl group at the O-1 position and a hexacosanoyl group attached to the nitrogen. It has a role as an antigen.

Scientific Research Applications

Gene Sequences and Glycosylation Enzyme Studies

  • Research by Galili and Swanson (1991) focused on alpha-1,3-galactosyltransferase and its role in synthesizing Gal(alpha 1-3)Gal(beta 1-4)GlcNAc-R epitopes. This study helps understand the enzyme's distribution in mammals and its evolutionary aspects.

Synthesis and Immunological Applications

  • Murata et al. (2005) achieved the total synthesis of a related glycolipid with potential therapeutic applications for autoimmune diseases. This research highlights the methods for synthesizing complex glycolipids.
  • Figueroa‐Pérez and Schmidt (2000) developed a synthetic approach for alpha-galactosyl cerebroside, known for its immunostimulatory activity, demonstrating the significance of these compounds in immunological research.

Interaction with Human Antibodies

  • The work by Galili et al. (1985) explored how natural human antibodies interact with glycolipids containing alpha-galactosyl residues, providing insight into immune system responses to these glycoconjugates.

Glycosylation and Xenotransplantation

  • Li et al. (1999) conducted a conformational analysis of an alpha-galactosyl trisaccharide epitope, which is crucial in understanding hyperacute rejection in xenotransplantation.

Enzymatic Synthesis and Applications

  • Chen et al. (2000) described an enzymatic synthesis method for alpha-galactosyl epitopes, emphasizing the biotechnological applications of these compounds in clinical studies related to organ xenotransplantation.

properties

Product Name

1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine

Molecular Formula

C56H109NO14

Molecular Weight

1020.5 g/mol

IUPAC Name

N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosanamide

InChI

InChI=1S/C56H109NO14/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-47(61)57-43(48(62)44(60)38-36-34-32-30-28-16-14-12-10-8-6-4-2)42-68-56-54(52(66)50(64)46(41-59)70-56)71-55-53(67)51(65)49(63)45(40-58)69-55/h43-46,48-56,58-60,62-67H,3-42H2,1-2H3,(H,57,61)/t43-,44+,45+,46+,48-,49-,50-,51-,52-,53+,54+,55+,56-/m0/s1

InChI Key

QGNQKNUFWVVKJF-ZRFVMKQHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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